2-(Benzyloxy)-4,5-dichloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-4,5-dichloroaniline is an organic compound that features a benzyl ether group attached to an aniline ring, which is further substituted with two chlorine atoms at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4,5-dichloroaniline typically involves the reaction of 4,5-dichloroaniline with benzyl chloride in the presence of a base. The reaction is carried out under reflux conditions, often using solvents such as ethanol or toluene. The base, such as sodium hydroxide or potassium carbonate, facilitates the nucleophilic substitution of the chlorine atom by the benzyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the purification process may involve crystallization or distillation techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4,5-dichloroaniline undergoes various chemical reactions, including:
Oxidation: The benzyl ether group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-4,5-dichloroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4,5-dichloroaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethanol: Similar structure but with an ethanol group instead of an aniline ring.
2-Benzyloxy-1-methylpyridinium triflate: Used as a reagent for benzyl ether synthesis.
2-(Benzyloxy)hydroquinone: Used in the synthesis of polypeptides and as a chelating ligand
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C13H11Cl2NO |
---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
4,5-dichloro-2-phenylmethoxyaniline |
InChI |
InChI=1S/C13H11Cl2NO/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 |
InChI Key |
WFWWJTGETSTQMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.